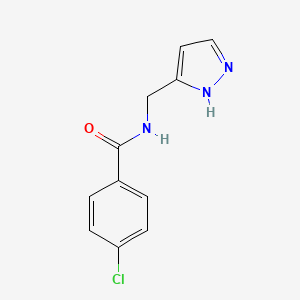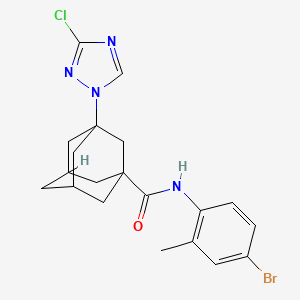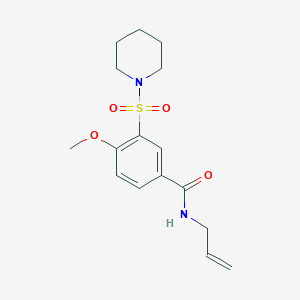
4-chloro-N-(1H-pyrazol-5-ylmethyl)benzamide
Overview
Description
The synthesis and characterization of pyrazole derivatives, such as 4-chloro-N-(1H-pyrazol-5-ylmethyl)benzamide, have gained attention due to their potential biological activities and unique chemical properties. These compounds are part of a broader class of antipyrine derivatives that have been synthesized and analyzed for their intermolecular interactions, structural characteristics, and reactivity under various conditions.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multi-step reactions that include cyclization, amidation, and halogenation processes. For example, compounds closely related to 4-chloro-N-(1H-pyrazol-5-ylmethyl)benzamide have been synthesized via reactions that involve direct amidation of protected amines, followed by halogenation to introduce chloro groups. These synthetic routes provide good yields and allow for the incorporation of various substituents to explore different chemical properties and biological activities (Saeed et al., 2020).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods (FT-IR, NMR, MS, UV-visible spectra) play crucial roles in characterizing the molecular structure of these compounds. Structural analyses have revealed that these compounds can exhibit different conformations and adopt specific crystal packing stabilized by hydrogen bonds, π-π interactions, and other non-covalent interactions. Hirshfeld surface analysis and DFT calculations further provide insights into the intermolecular interactions and energy frameworks contributing to the stability and reactivity of these molecules (Kumara et al., 2018).
Scientific Research Applications
Antimycobacterial Activity
A study on the synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives demonstrated significant in vitro activity against Mycobacterium tuberculosis. The study identified compounds with promising lead molecules showing high antimycobacterial activity and low toxicity, indicating potential for further drug development (Nayak et al., 2016).
Biological Evaluation of Benzamide Derivatives
Research into different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides explored their potential biological applications. These compounds were screened for inhibitory potential against various enzymes, showcasing their relevance in medicinal chemistry and potential for binding nucleotide protein targets (Saeed et al., 2015).
Synthesis Methodologies
An investigation into the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride with 2,3-Diaminopyridine provided insights into the synthesis and theoretical studies of compounds related to 4-chloro-N-(1H-pyrazol-5-ylmethyl)benzamide. These findings contribute to the understanding of reaction mechanisms and the structural determination of synthesized compounds (Yıldırım et al., 2005).
Anticancer Activities
A study highlighted the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable antiavian influenza virus activity. This research suggests the potential of benzamide derivatives in developing new antiviral agents, with several compounds exhibiting significant antiviral activities against bird flu influenza (Hebishy et al., 2020).
Material Science Applications
Research on soluble and fusible polyamides and polyimides containing pyrazoline moieties explored their application in creating heat-resistant resins. These materials demonstrated significant thermal stability and solubility, indicating their utility in various industrial applications (Mikroyannidis, 1997).
properties
IUPAC Name |
4-chloro-N-(1H-pyrazol-5-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-3-1-8(2-4-9)11(16)13-7-10-5-6-14-15-10/h1-6H,7H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVDBABIPILCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4617910.png)

![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)

![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)
![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)
![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4617999.png)
![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)